molecular formula C13H17NO B4790853 N-(2,3-dihydro-1H-inden-5-yl)butanamide

N-(2,3-dihydro-1H-inden-5-yl)butanamide

Cat. No.: B4790853
M. Wt: 203.28 g/mol
InChI Key: VQIPGCXDFKLCKE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted at the nitrogen atom with a 2,3-dihydro-1H-inden-5-yl group. This structure combines the lipophilic indene moiety with the polar amide functionality, making it a candidate for diverse biological and pharmaceutical applications.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-13(15)14-12-8-7-10-5-3-6-11(10)9-12/h7-9H,2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIPGCXDFKLCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)butanamide typically involves the reaction of 2,3-dihydro-1H-indene with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the indane moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Indanone or indane carboxylic acid derivatives.

    Reduction: N-(2,3-dihydro-1H-inden-5-yl)butylamine.

    Substitution: Halogenated indane derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of indane derivatives with biological systems, providing insights into their pharmacological activities.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The indane moiety can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-oxobutanamide (CAS 871267-82-2)

  • Structural Features : A chlorine atom at position 4 and a ketone group at position 3 of the butanamide chain.
  • Molecular Formula: C₁₃H₁₄ClNO₂; Molecular Weight: 251.709 g/mol.

1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone

  • Structural Features: A cathinone derivative with a phenyl-pyrrolidine substituent instead of an amide group.
  • Pharmacological Activity: Identified as a novel psychoactive substance (NPS) with stimulant effects, highlighting the indenyl group’s role in central nervous system (CNS) targeting .
  • Analytical Methods : Characterized via high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography .

Functional Group Modifications in Indenyl-Acetamide Derivatives

Compounds 37, 38, 39, and 42 (from ) share the N-(2,3-dihydro-1H-inden-5-yl) group but feature varied acetamide-linked substituents:

Compound Substituent on Acetamide Chain Biological Activity
37 Pyridine-4-ylmethylamino-ethyl-benzimidazole Modulates IL-8 and TNF-α in immune cells
38 N-Methylphenylsulfonamido-ethyl-benzimidazole Tested in HEK-blue NOD1/NOD2 and THP-1 assays
39 Dansyl (dimethylaminonaphthalene)-linked Enhanced solubility and fluorescence properties
42 N-Methylphenylsulfonamido-propyl-benzimidazole Altered pharmacokinetics due to longer alkyl chain

Key Findings :

  • The indenyl group provides a rigid aromatic platform for binding to cellular targets, while the acetamide-linked moieties dictate specificity. For example, compound 39’s dansyl group enables fluorescence-based tracking .
  • Modifications in alkyl chain length (e.g., ethyl vs. propyl in 38 vs. 42) influence membrane permeability and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,3-dihydro-1H-inden-5-yl)butanamide
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N-(2,3-dihydro-1H-inden-5-yl)butanamide

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